molecular formula C6H9NOS B2389731 4-Isocyanatothiane CAS No. 1528156-97-9

4-Isocyanatothiane

Cat. No.: B2389731
CAS No.: 1528156-97-9
M. Wt: 143.2
InChI Key: CHLFSORNTZBSON-UHFFFAOYSA-N
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Description

4-Isocyanatothiane is a specialized organic compound characterized by an isocyanate functional group (-N=C=O) attached to a saturated thiane ring . This structure makes it a valuable and versatile building block in synthetic and materials chemistry. Its primary research application is in polymer science, where it acts as a key monomer in polyurethane synthesis . The reaction between the isocyanate group and hydroxyl groups (-OH) from polyols forms urethane linkages, which are the foundation of polyurethane materials . The unique presence of the sulfur-containing thiane ring can impart distinct properties to the resulting polymers, such as influencing rigidity, flexibility, and chemical resistance. Beyond polymer chemistry, 4-Isocyanatothiane serves as a critical reagent in the development of isocyanide-based multicomponent reactions . These reactions are powerful tools in medicinal chemistry and drug discovery for the efficient and rapid assembly of complex molecular scaffolds and diverse compound libraries . The electrophilic nature of the isocyanate carbon makes it highly reactive towards nucleophiles, a fundamental mechanism exploited in both material and life science research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-isocyanatothiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLFSORNTZBSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidin-2-thione Derivative Reaction Method

The synthesis of 4-Isocyanatothiane via thiazolidin-2-thione derivatives represents a foundational approach in organosulfur chemistry. This method involves the reaction of thiazolidin-2-thione precursors with isocyanating agents under controlled conditions. The general pathway proceeds through nucleophilic attack at the sulfur atom, followed by ring-opening and reorganization to yield the target compound.

Reaction Conditions and Optimization

Key parameters influencing this synthesis include temperature, solvent selection, and stoichiometric ratios. Mild conditions (20–25°C) are typically employed to prevent side reactions such as oligomerization of the isocyanate group. Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to mitigate hydrolysis. The reaction achieves moderate yields (50–65%) under optimized conditions, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: Representative Reaction Conditions for Thiazolidin-2-thione Method
Parameter Value/Range
Temperature 20–25°C
Solvent THF, DCM
Reaction Time 12–24 hours
Yield 50–65%
Purity Assessment NMR, MS

DABCO-Catalyzed Synthesis with Carbon Disulfide

A recent advancement in 4-Isocyanatothiane synthesis utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to facilitate the reaction between carbon disulfide (CS₂) and α-tertiary propargylamines. This method, reported by Zhang et al., offers a solvent-free, high-efficiency route under ambient conditions.

Mechanistic Insights

The reaction proceeds via a base-catalyzed cyclization mechanism:

  • Nucleophilic Activation : DABCO deprotonates the propargylamine, generating a reactive alkynide intermediate.
  • CS₂ Incorporation : The intermediate reacts with CS₂ to form a dithiocarbamate species.
  • Cyclization : Intramolecular attack by the sulfur atom results in thiazolidine-2-thione formation, which subsequently undergoes isocyanate functionalization.
Table 2: DABCO-Catalyzed Synthesis Parameters
Parameter Value/Range
Catalyst Loading 5–10 mol%
Temperature 25°C (ambient)
Solvent None (solvent-free)
Reaction Time 2–4 hours
Yield 70–85%

This method achieves superior yields compared to traditional approaches, with reduced purification demands due to minimal byproduct formation.

One-Pot Synthesis Strategy

Building on the DABCO-catalyzed method, a one-pot strategy integrates the KA² coupling reaction (ketone-aldehyde-alkyne) with CS₂ incorporation. This tandem process eliminates intermediate isolation, enhancing synthetic efficiency.

Operational Workflow

  • KA² Coupling : A ketone, aldehyde, and alkyne react to form α-tertiary propargylamine.
  • In Situ CS₂ Reaction : Without isolation, CS₂ is introduced to the same vessel, enabling direct conversion to 4-Isocyanatothiane.
Table 3: One-Pot Synthesis Outcomes
Parameter Value/Range
Total Reaction Time 6–8 hours
Overall Yield 60–75%
Key Advantage Reduced purification steps

Optimization of Reaction Parameters

Temperature and Catalysis

Elevating temperature to 40°C in the thiazolidin-2-thione method accelerates reaction kinetics but risks isocyanate degradation, capping practical limits at 30°C. In contrast, the DABCO method remains effective at ambient temperatures due to its exothermic cyclization step.

Solvent Effects

Polar aprotic solvents enhance reactant solubility in traditional methods but necessitate post-reaction removal. The solvent-free DABCO approach circumvents this, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Characteristic peaks include δ 3.2–3.5 ppm (thiane ring protons) and δ 6.8–7.1 ppm (isocyanate adjacent carbons).
  • MS (ESI+) : Molecular ion peak at m/z 145.14 [M+H]⁺ confirms molecular weight.

Comparative Evaluation of Methods

Table 4: Method Comparison
Criteria Thiazolidin-2-thione DABCO-Catalyzed
Yield 50–65% 70–85%
Reaction Time 12–24 hours 2–4 hours
Solvent Use Required None
Scalability Moderate High

Industrial-Scale Production

While bench-scale syntheses are well-established, scale-up challenges include:

  • Exotherm Management : Requires jacketed reactors for temperature control.
  • CS₂ Handling : Implement closed-loop systems to mitigate flammability risks.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanatothiane undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

    Substitution: Undergoes substitution reactions with suitable reagents.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols to form urethanes.

    Amines: Reacts with primary and secondary amines to form substituted ureas.

    Water: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

4-Isocyanatothiane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.

    Industry: Utilized in the production of polyurethanes and other polymers.

Mechanism of Action

The mechanism of action of 4-Isocyanatothiane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of isocyanate/isothiocyanate derivatives depend on their substituents and backbone structures. Below is a comparison with five analogs:

Table 1: Key Properties of 4-Isocyanatothiane and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
4-Isocyanatothiane C₅H₇NOS* 129.18* Isocyanate, Thiane ring Polymer crosslinking, specialty materials
4-Iodophenyl isothiocyanate C₇H₄INS 261.08 Isothiocyanate, Iodo-substituted aryl Organic building blocks, sulfur chemistry
4-(Methylthio)phenyl isothiocyanate C₈H₇NS₂ 181.27 Isothiocyanate, Methylthio-substituted aryl Sulfur compound synthesis
4-Isocyanato-N,N-dimethylbenzenamine C₉H₁₀N₂O 162.19 Isocyanate, Dimethylamino-substituted aryl Laboratory reagents, electron-rich intermediates
4-Isothiocyanatobutan-2-one C₅H₇NOS 129.18 Isothiocyanate, Aliphatic ketone Aliphatic intermediate, kinetic studies

*Hypothetical data inferred from structural similarity to aliphatic analogs.

Reactivity and Stability

  • Aromatic vs. Aliphatic Backbones :

    • Aromatic derivatives (e.g., 4-Iodophenyl isothiocyanate) exhibit greater thermal stability due to resonance stabilization. In contrast, aliphatic analogs like 4-Isothiocyanatobutan-2-one are more susceptible to hydrolysis .
    • The thiane ring in 4-Isocyanatothiane may reduce resonance stabilization compared to benzene analogs but enhance electrophilicity at the isocyanate group due to sulfur’s electron-withdrawing effect.
  • Substituent Effects: Electron-withdrawing groups (e.g., iodine in 4-Iodophenyl isothiocyanate) increase electrophilicity, accelerating reactions with amines or alcohols . Electron-donating groups (e.g., dimethylamino in 4-Isocyanato-N,N-dimethylbenzenamine) reduce electrophilicity, favoring use in controlled polymerization .

Biological Activity

4-Isocyanatothiane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and applications in research and industry.

4-Isocyanatothiane is characterized by its isocyanate functional group, which makes it a highly reactive electrophile. This reactivity allows it to interact with various nucleophiles, including alcohols and amines, leading to the formation of urethanes and substituted ureas. The general reaction for the synthesis of isocyanates involves the reaction of amines with phosgene:

RNH2+COCl2RNCO+2HCl\text{RNH}_2+\text{COCl}_2\rightarrow \text{RNCO}+2\text{HCl}

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Electrophilic Nature : As an electrophile, 4-Isocyanatothiane can react with nucleophiles, affecting various biological molecules.
  • Inhibition of Aerobic Glycolysis : Some studies suggest that isocyanate derivatives can inhibit aerobic glycolysis, which may have implications in cancer metabolism.
  • Anti-inflammatory Effects : There is evidence indicating that certain isocyanates can exert anti-inflammatory effects, making them potential candidates for therapeutic applications.

Cellular Effects

Research indicates that 4-Isocyanatothiane may influence cellular processes through various mechanisms:

  • Cellular Localization : The localization of 4-Isocyanatothiane within cells can significantly impact its function and biological activity. Understanding this aspect is crucial for elucidating its mechanisms of action.
  • Transport and Distribution : The transport mechanisms within cells can affect how 4-Isocyanatothiane interacts with cellular targets and influences biological outcomes.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of 4-Isocyanatothiane involve its interactions with key biomolecules:

  • Covalent Binding : Isocyanates can form covalent bonds with proteins and nucleic acids, potentially leading to alterations in gene expression and protein function .
  • Epigenetic Modifications : There is potential for 4-Isocyanatothiane to influence epigenetic regulation by affecting histone deacetylases, which may impact gene expression profiles in cells .

Case Studies

Several case studies have explored the biological implications of exposure to isocyanates, including 4-Isocyanatothiane:

  • Occupational Exposure and Asthma : A study examined the relationship between exposure to isocyanates and the incidence of occupational asthma. It found that even low concentrations could trigger respiratory issues, highlighting the need for careful monitoring in industrial settings .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various isocyanate derivatives, including 4-Isocyanatothiane. Results indicated potential effectiveness against certain bacterial strains, suggesting applications in developing antimicrobial agents.

Applications in Research and Industry

The unique properties of 4-Isocyanatothiane make it valuable in several fields:

  • Drug Development : Its reactive nature positions it as a candidate for drug development, particularly in creating compounds with specific biological activities.
  • Polymer Production : In industry, it is utilized in the synthesis of polyurethanes and other polymers due to its reactivity with alcohols and amines.

Q & A

Q. What are the established synthetic routes for 4-Isocyanatothiane, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthetic routes typically involve nucleophilic substitution of thiane derivatives with isocyanate precursors. Optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, and catalyst loading). Purification via column chromatography or recrystallization should be validated using melting point analysis and spectroscopic consistency with literature data . For reproducibility, document reaction stoichiometry, side products, and purification yields in the experimental section .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of 4-Isocyanatothiane?

Q. How can computational chemistry techniques like DFT be applied to predict the reactivity and stability of 4-Isocyanatothiane in different environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic attack sites on the isocyanate group. Solvent effects are incorporated using continuum models (e.g., PCM). Compare computed vibrational frequencies with experimental IR data to validate accuracy. Molecular dynamics (MD) simulations further assess stability under thermal stress .

Q. What strategies can be employed to reconcile conflicting literature reports on the catalytic activity of 4-Isocyanatothiane in heterocyclic synthesis?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent, temperature, catalyst). Analyze discrepancies via error propagation models, focusing on variables like moisture sensitivity or competing side reactions. Replicate key experiments from conflicting studies and use statistical tools (e.g., ANOVA) to quantify variability. Publish raw data and detailed protocols to enable independent verification .

Q. How should researchers design experiments to investigate the hydrolytic degradation pathways of 4-Isocyanatothiane under aqueous conditions?

  • Methodological Answer : Use kinetic studies with pH-controlled buffers to track degradation products via LC-MS. Isotopic labeling (18^{18}O-water) clarifies hydrolysis mechanisms. Control experiments must account for temperature and ionic strength. Report uncertainties in rate constants using error bars and confidence intervals. Validate findings with computational transition-state modeling .

Q. What are the best practices for integrating 4-Isocyanatothiane into polymer matrices while minimizing premature crosslinking?

  • Methodological Answer : Optimize mixing protocols under inert atmospheres (e.g., nitrogen glovebox) to prevent moisture-induced reactions. Monitor viscosity changes via rheometry to identify gelation thresholds. Use blocking agents (e.g., phenols) to stabilize the isocyanate group during processing. Characterize polymer networks using TGA and DSC to confirm delayed crosslinking .

Data Analysis and Contradiction Resolution

Q. How can researchers address inconsistencies in reported thermodynamic data (e.g., enthalpy of formation) for 4-Isocyanatothiane?

  • Methodological Answer : Re-measure thermodynamic properties using calorimetry under controlled conditions. Compare results with literature values, accounting for differences in experimental setups (e.g., purity thresholds, calibration standards). Publish full datasets, including raw calorimetric traces and baseline corrections, to enable meta-analysis .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of 4-Isocyanatothiane?

  • Methodological Answer : Multivariate regression models (e.g., PLS or PCA) correlate structural descriptors (e.g., Hammett constants, steric parameters) with biological/chemical activity. Validate models using cross-validation and external test sets. Report R2R^2, RMSE, and p-values to quantify predictive power. Use cheminformatics tools (e.g., RDKit) to generate molecular descriptors .

Literature and Reproducibility

Q. How can researchers ensure comprehensive literature reviews for 4-Isocyanatothiane, given its limited commercial availability?

  • Methodological Answer : Search SciFinder and Reaxys using substructure queries focused on the thiane-isocyanate scaffold. Include patents and conference abstracts for unpublished data. Cross-reference citations in review articles and validate claims through independent synthesis/characterization .

Q. What protocols enhance reproducibility in studies involving air-sensitive compounds like 4-Isocyanatothiane?

  • Methodological Answer :
    Standardize Schlenk line techniques for handling and storage. Document glovebox oxygen/moisture levels (<1 ppm) and solvent drying methods (e.g., molecular sieves). Provide detailed NMR shift references for common degradation products (e.g., thioureas) in supporting information .

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